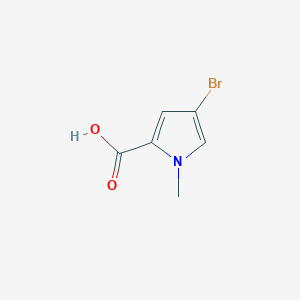

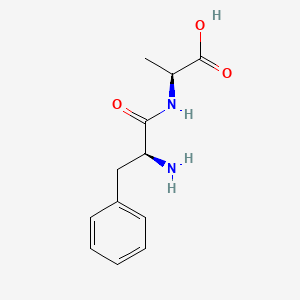

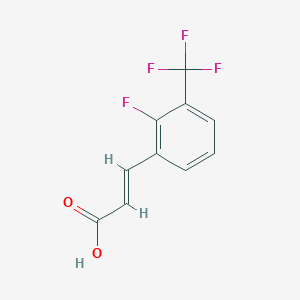

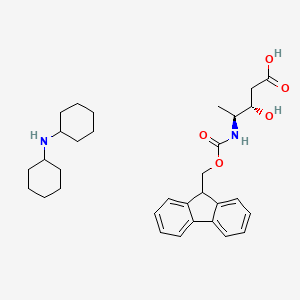

![molecular formula C14H13N3O3 B1336966 6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 900137-06-6](/img/structure/B1336966.png)

6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazolopyridine core substituted with a furan moiety and a carboxylic acid group. This structure suggests potential biological activity and makes it a candidate for further chemical and pharmacological studies.

Synthesis Analysis

The synthesis of furan-containing pyridine derivatives can be achieved through multicomponent reactions involving imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate or allenoates. These reactions proceed via tandem nucleophilic addition, [3 + 2]-cycloaddition, and ring transformation, yielding fully substituted furans . Although the specific synthesis of 6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is not detailed, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated using single crystal X-ray diffraction data. These studies focus on the molecular geometry in the solid state and the intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for the stability of the crystal structure . These findings provide insights into how similar furan-pyridine derivatives, including the compound of interest, might behave in the solid state.

Chemical Reactions Analysis

The reactivity of furan-pyridine derivatives can be complex, as demonstrated by the electrophilic substitution reactions of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine. Depending on the reaction conditions, either the furan ring or the pyridine fragment can undergo electrophilic attack, leading to various substitution patterns . This suggests that the compound may also exhibit diverse reactivity under different chemical conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid are not provided, related compounds offer some context. For instance, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine reveals details such as cell parameters, density, and molecular interactions that contribute to the stability of the compound . These properties are essential for understanding the behavior of the compound in various environments and could be indicative of the properties of the compound of interest.

Aplicaciones Científicas De Investigación

-

Pyrazolo[3,4-b]quinolinones Synthesis

- Field : Organic Chemistry

- Application : Pyrazolo[3,4-b]quinolinones are synthesized using pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst .

- Method : The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones .

- Results : The reaction yielded pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

-

Furan Platform Chemicals

- Field : Green Chemistry

- Application : Furan platform chemicals (FPCs) are directly available from biomass and can be economically synthesized .

- Method : The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass .

- Results : The change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

-

Pyrazoles in Medicinal Chemistry

- Field : Medicinal Chemistry

- Application : Pyrazoles play an important role in medicinal chemistry due to their wide range of biological applications .

- Method : Various methods are used for the synthesis of pyrazoles .

- Results : Pyrazoles have shown anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial activities .

-

Diketopyrrolopyrrole (DPP) in Organic Electronics

- Field : Organic Electronics

- Application : Diketopyrrolopyrrole (DPP) is a useful electron-withdrawing fused aromatic moiety for the preparation of donor–acceptor polymers as active semiconductors for organic electronics .

- Method : This study uses a DPP-furan-containing building block .

- Results : The results of this study are not specified in the source .

-

Indole Derivatives in Medicinal Chemistry

- Field : Medicinal Chemistry

- Application : Indole derivatives have shown anti-inflammatory and analgesic activities .

- Method : The specific method of application is not specified in the source .

- Results : Certain compounds showed anti-inflammatory and analgesic activities along with ulcerogenic index compared with indomethacin and celecoxib .

- Synthesis of 4H-pyran Derivatives

- Field : Organic Chemistry

- Application : The synthesis of 4H-pyran derivatives has attracted great interest because many of them have useful biological and pharmacological properties .

- Method : The specific method of application is not specified in the source .

- Results : 4H-pyran derivatives have shown properties such as anticoagulant, spasmolytic, anticancer, and antianaphylactic agents .

Propiedades

IUPAC Name |

6-(furan-2-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-8(2)17-13-10(7-15-17)9(14(18)19)6-11(16-13)12-4-3-5-20-12/h3-8H,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVECVVOZMOWPNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3=CC=CO3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429448 |

Source

|

| Record name | 6-(Furan-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

CAS RN |

900137-06-6 |

Source

|

| Record name | 6-(Furan-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

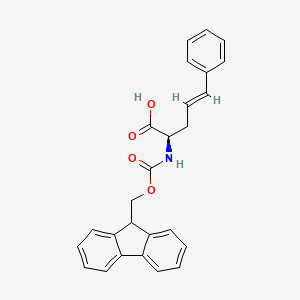

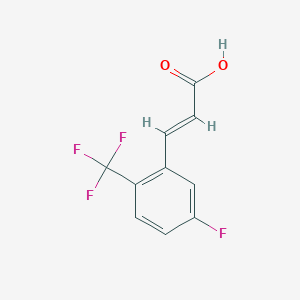

![2-[(Tert-butoxycarbonyl)amino]-5-phenylpentanoic acid](/img/structure/B1336913.png)